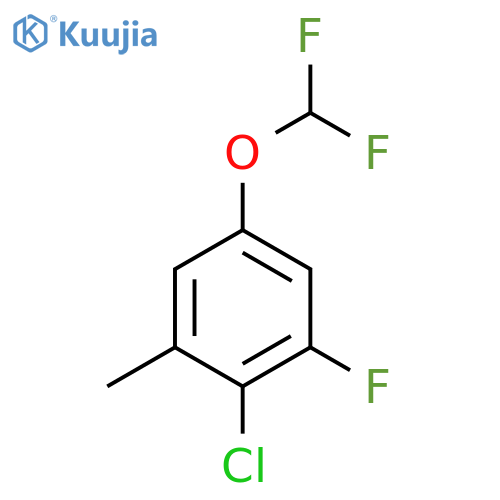Cas no 1807261-55-7 (2-Chloro-5-difluoromethoxy-3-fluorotoluene)

1807261-55-7 structure
商品名:2-Chloro-5-difluoromethoxy-3-fluorotoluene
CAS番号:1807261-55-7
MF:C8H6ClF3O
メガワット:210.580852031708
CID:5005833
2-Chloro-5-difluoromethoxy-3-fluorotoluene 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-5-difluoromethoxy-3-fluorotoluene
-
- インチ: 1S/C8H6ClF3O/c1-4-2-5(13-8(11)12)3-6(10)7(4)9/h2-3,8H,1H3
- InChIKey: ZULLRDWABMJXPZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=C(C=C1C)OC(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 3.9
2-Chloro-5-difluoromethoxy-3-fluorotoluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010008385-250mg |
2-Chloro-5-difluoromethoxy-3-fluorotoluene |
1807261-55-7 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
| Alichem | A010008385-500mg |
2-Chloro-5-difluoromethoxy-3-fluorotoluene |
1807261-55-7 | 97% | 500mg |
782.40 USD | 2021-07-06 | |
| Alichem | A010008385-1g |
2-Chloro-5-difluoromethoxy-3-fluorotoluene |
1807261-55-7 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
2-Chloro-5-difluoromethoxy-3-fluorotoluene 関連文献
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
1807261-55-7 (2-Chloro-5-difluoromethoxy-3-fluorotoluene) 関連製品
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2554-94-1(6-(Dimethylamino)hexanal)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
